molecular formula C7H5FN2S B178295 3-Fluoro-4-thiocyanatoaniline CAS No. 14512-86-8

3-Fluoro-4-thiocyanatoaniline

Cat. No.: B178295
CAS No.: 14512-86-8
M. Wt: 168.19 g/mol
InChI Key: OPLCEAFQQKDBMG-UHFFFAOYSA-N
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Description

3-Fluoro-4-thiocyanatoaniline is an organic compound with the molecular formula C7H5FN2S It is characterized by the presence of a fluorine atom, an amino group, and a thiocyanate group attached to a benzene ring

Scientific Research Applications

3-Fluoro-4-thiocyanatoaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives may be explored for potential biological activities.

    Medicine: Research into its potential pharmacological properties is ongoing.

    Industry: It can be used in the development of new materials and chemical processes.

Safety and Hazards

3-Fluoro-4-thiocyanatoaniline is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-4-thiocyanatoaniline can be synthesized through a reaction involving 3-fluoroaniline, N-bromosuccinimide, and potassium thiocyanate. The reaction is typically carried out in methanol at room temperature, followed by cooling to 0°C before adding 3-fluoroaniline dropwise .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-thiocyanatoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or other nucleophiles can be used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield various substituted anilines, while oxidation and reduction reactions can modify the amino group to form different derivatives.

Mechanism of Action

The mechanism of action of 3-fluoro-4-thiocyanatoaniline involves its interaction with various molecular targets. The fluorine atom and thiocyanate group can participate in specific binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3-Fluoroaniline
  • 4-Thiocyanatoaniline
  • 2-Fluoro-4-thiocyanatoaniline

Comparison: 3-Fluoro-4-thiocyanatoaniline is unique due to the simultaneous presence of a fluorine atom and a thiocyanate group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives, compared to similar compounds that lack one of these functional groups.

Properties

IUPAC Name

(4-amino-2-fluorophenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2S/c8-6-3-5(10)1-2-7(6)11-4-9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLCEAFQQKDBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623788
Record name 4-Amino-2-fluorophenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14512-86-8
Record name Thiocyanic acid, 4-amino-2-fluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14512-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-fluorophenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Bromosuccinimide (1.76 g, 9.89 mmol) and potassium thiocyanate (1.75 g, 18.0 mmol) in methanol (30 ml) were stirred for 15 minutes at room temperature. The reaction mixture was cooled to 0° C., and 3-fluoroaniline (1.00 g, 9.0 mmol) was added dropwise. The mixture was stirred at 0° C. for 2 h. Solvent was removed under vacuum, and the residue was washed with dichloromethane. The mixture was filtered to remove succinimide by-product, and the solution was washed with water, brine, and dried (MgSO4). Solvent was removed under vacuum to afford the desired product as a colorless oil. Yield 1.45 g (96%).
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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